4-Isopropylfuran-2-carbaldehyde
Overview
Description
4-Isopropylfuran-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10O2 It features a furan ring substituted with an isopropyl group at the 4-position and an aldehyde group at the 2-position
Mechanism of Action
Target of Action
Furan-2-carbaldehydes, a class of compounds to which 4-isopropylfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive compounds .
Mode of Action
The mode of action of this compound involves its use as a building block in the synthesis of bioactive compounds . Specifically, furan-2-carbaldehydes are used in ligand-free photocatalytic C–C bond cleavage processes . This suggests that this compound may interact with its targets through a similar mechanism, contributing to the formation of new C–C bonds under photocatalytic conditions .
Biochemical Pathways
Given its role as a building block in the synthesis of bioactive compounds, it can be inferred that it may be involved in various biochemical pathways depending on the specific bioactive compounds that are synthesized .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds that are synthesized using it as a building block . These effects could range widely depending on the nature of the bioactive compounds and their respective targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use in ligand-free photocatalytic C–C bond cleavage suggests that light conditions could play a role in its action . Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylfuran-2-carbaldehyde can be synthesized through the reaction of formyl chloride with isopropanol. The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylfuran-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: 4-Isopropylfuran-2-carboxylic acid.
Reduction: 4-Isopropylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropylfuran-2-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Comparison with Similar Compounds
4-Methylfuran-2-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
4-Ethylfuran-2-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.
4-Propylfuran-2-carbaldehyde: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 4-Isopropylfuran-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-propan-2-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFIHRJWAKWIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482776 | |
Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-07-9 | |
Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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